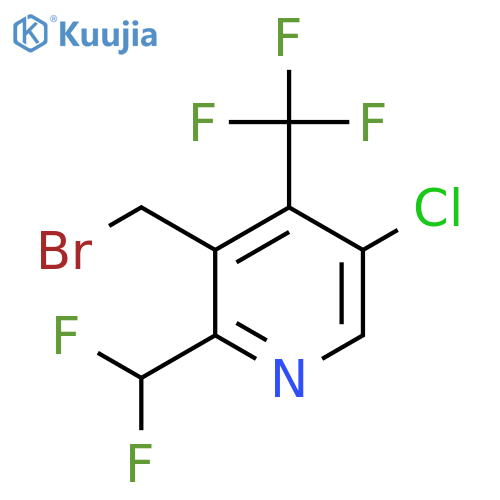Cas no 1805077-79-5 (3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

1805077-79-5 structure
商品名:3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
CAS番号:1805077-79-5
MF:C8H4BrClF5N
メガワット:324.473077774048
CID:4870535
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4BrClF5N/c9-1-3-5(8(13,14)15)4(10)2-16-6(3)7(11)12/h2,7H,1H2
- InChIKey: NXPCYGWVHCFECR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=NC=C(C=1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048937-1g |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1805077-79-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
1805077-79-5 (3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 81216-14-0(7-bromohept-1-yne)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
